molecular formula C40H32O4 B14419246 Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate CAS No. 82531-00-8

Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate

Cat. No.: B14419246
CAS No.: 82531-00-8
M. Wt: 576.7 g/mol
InChI Key: UQQRXIBVMPIAPL-UHFFFAOYSA-N
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Description

Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate is a complex organic compound with the molecular formula C40H32O4 It is a derivative of perylene, a polycyclic aromatic hydrocarbon, and is known for its unique structural and electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate typically involves the esterification of perylene-3,9-dicarboxylic acid with 4-(propan-2-yl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form perylene-3,9-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of perylene-3,9-dicarboxylic acid dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield perylene-3,9-dicarboxylic acid, while substitution reactions can introduce halogen or nitro groups into the aromatic rings.

Scientific Research Applications

Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.

    Biology: The compound is employed in bioimaging and as a marker in biological assays.

    Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electronic properties.

Mechanism of Action

The mechanism by which Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate exerts its effects is primarily related to its electronic structure. The compound’s conjugated π-system allows for efficient electron transport and light absorption, making it suitable for use in optoelectronic devices. In biological systems, its fluorescence properties enable it to act as a marker or probe, interacting with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    Perylene-3,4,9,10-tetracarboxylic diimide: Known for its use in organic electronics and as a dye.

    N,N’-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide: Used in organic field-effect transistors and photovoltaics.

    1,6,7,12-tetrakis(4-tert-butylphenoxy)-N,N’-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide: Employed in sensors and supramolecular assemblies.

Uniqueness

Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate stands out due to its specific structural modifications, which enhance its solubility and electronic properties. These modifications make it particularly suitable for applications in organic electronics and bioimaging, where high performance and stability are required.

Properties

CAS No.

82531-00-8

Molecular Formula

C40H32O4

Molecular Weight

576.7 g/mol

IUPAC Name

bis(4-propan-2-ylphenyl) perylene-3,9-dicarboxylate

InChI

InChI=1S/C40H32O4/c1-23(2)25-11-15-27(16-12-25)43-39(41)35-21-19-33-30-8-6-10-32-36(40(42)44-28-17-13-26(14-18-28)24(3)4)22-20-34(38(30)32)29-7-5-9-31(35)37(29)33/h5-24H,1-4H3

InChI Key

UQQRXIBVMPIAPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(=O)C2=CC=C3C4=C5C(=CC=C4)C(=CC=C5C6=C3C2=CC=C6)C(=O)OC7=CC=C(C=C7)C(C)C

Origin of Product

United States

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